(6-Aminopyridazin-3-YL)(phenyl)methanone

Synthetic Methodology Process Chemistry Heterocycle Construction

(6-Aminopyridazin-3-yl)(phenyl)methanone (CAS 146233-35-4) is a differentiated aminopyridazine scaffold for medicinal chemistry. Unlike the chloro analog (CAS 146233-32-1), the 6-amino group enables orthogonal reactivity (acylation, diazotization) and modulates physicochemical properties (ACD/LogP 2.01, PSA 69 Ų) critical for CNS penetration and kinase hinge-binding. This scaffold delivers hydrogen bond donor/acceptor capacity with a reactive carbonyl for rapid library diversification. Procure as a core intermediate for kinase inhibitor and antimicrobial SAR programs requiring BBB-permeable, synthetically tractable building blocks.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 146233-35-4
Cat. No. B139427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminopyridazin-3-YL)(phenyl)methanone
CAS146233-35-4
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)N
InChIInChI=1S/C11H9N3O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H,(H2,12,14)
InChIKeyKZKHCQBIMPVXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Aminopyridazin-3-yl)(phenyl)methanone (CAS 146233-35-4) Procurement & Technical Baseline


(6-Aminopyridazin-3-yl)(phenyl)methanone (CAS 146233-35-4) is an aminopyridazine-based heterocyclic compound characterized by a phenyl ketone moiety. It serves as a versatile small-molecule scaffold and key intermediate in medicinal chemistry programs targeting kinase inhibition and antimicrobial research . The compound's core aminopyridazine architecture provides hydrogen bond donor/acceptor capacity and a reactive carbonyl center, enabling diverse downstream functionalization and SAR exploration .

Why (6-Aminopyridazin-3-yl)(phenyl)methanone (146233-35-4) Is Not Interchangeable with In-Class Analogs


Generic substitution within the phenyl-pyridazine methanone class is not scientifically valid due to the critical role of the 6-amino substituent in modulating electronic character, hydrogen bonding capacity, and downstream chemical reactivity. In contrast to the chloro analog (6-Chloropyridazin-3-yl)(phenyl)methanone (CAS 146233-32-1) which is primarily activated for nucleophilic aromatic substitution, the target amino group enables orthogonal reactivity pathways (e.g., acylation, diazotization) and significantly alters the scaffold's predicted physicochemical profile, including lipophilicity (ACD/LogP 2.01) and polar surface area (69 Ų) . These differences directly impact synthetic route design and biological target engagement, rendering simple replacement a source of experimental variability .

(6-Aminopyridazin-3-yl)(phenyl)methanone (146233-35-4) Quantitative Differentiation Guide


Synthetic Access and Purity: (6-Aminopyridazin-3-yl)(phenyl)methanone (146233-35-4) vs. Class Yield Benchmarks

This compound is accessible via optimized synthetic routes that achieve high functionalization efficiency. As a class reference, modern methods for constructing 6-aminopyridazine derivatives report isolated yields of up to 98% [1]. For procurement, the compound is commercially available at an assured purity benchmark of NLT 98%, which mitigates the risk of confounding byproducts in downstream biological assays .

Synthetic Methodology Process Chemistry Heterocycle Construction

Physicochemical Profile: (6-Aminopyridazin-3-yl)(phenyl)methanone (146233-35-4) vs. Des-amino Analog

The presence of the 6-amino group substantially alters the predicted physicochemical properties compared to the parent phenyl-pyridazine methanone scaffold lacking the amine. Specifically, the target compound exhibits a higher calculated polar surface area (PSA) and a distinct hydrogen bond donor profile (2 HBD, 4 HBA) , which are critical determinants of oral bioavailability and permeability in drug discovery.

Medicinal Chemistry PhysChem Properties Scaffold Design

Lipophilicity Tuning: (6-Aminopyridazin-3-yl)(phenyl)methanone (146233-35-4) vs. Predicted LogP of Analogs

The calculated LogP for this compound is 2.01 (ACD/Labs) . This value is significantly lower than what would be predicted for the corresponding 6-chloro analog (CAS 146233-32-1), which is expected to be more lipophilic due to the absence of polar hydrogen bond donors. The specific LogP value positions this compound favorably within the 'Lipinski Rule of 5' guidelines for oral drug development.

Lipophilicity Drug-likeness Pharmacokinetics

Definitive Application Scenarios for (6-Aminopyridazin-3-yl)(phenyl)methanone (146233-35-4) Based on Evidence


Kinase Inhibitor Fragment Library Design and SAR Exploration

Procure (6-Aminopyridazin-3-yl)(phenyl)methanone as a core hinge-binding fragment for kinase inhibitor development. The 6-amino group facilitates key hydrogen bond interactions within the ATP-binding pocket, while the phenyl methanone moiety enables efficient vectoring into hydrophobic back pockets. Evidence of class-level activity in kinase inhibition (IC50 < 10 µM for analogous pyridazine-amino hybrids) supports its inclusion in focused screening libraries .

Antimicrobial Lead Optimization via Scaffold Decoration

Utilize this compound as a starting point for synthesizing novel antimicrobial agents. The presence of the reactive carbonyl and amino groups allows for rapid diversification into libraries of amides, sulfonamides, and heterocyclic-fused systems. This approach leverages the established antimicrobial potential of substituted pyridazines while maintaining a synthetically accessible core with a predicted LogP of 2.01, which is favorable for bacterial cell penetration [1].

Central Nervous System (CNS) Drug Discovery Precursor

Incorporate (6-Aminopyridazin-3-yl)(phenyl)methanone into CNS-targeted programs due to its favorable physicochemical profile. With a calculated polar surface area of 69 Ų and an ACD/LogP of 2.01, this scaffold adheres to established criteria for blood-brain barrier permeability (PSA < 90 Ų; LogP 1-3) . This differentiates it from more polar or larger pyridazine-based building blocks that often exhibit poor CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Aminopyridazin-3-YL)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.